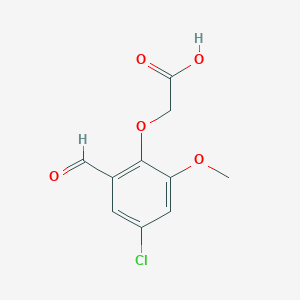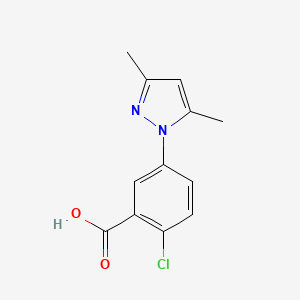
3,4-Difluorophenyl isocyanate
Descripción general
Descripción
3,4-Difluorophenyl isocyanate: is an organic compound with the molecular formula C7H3F2NO. It is also known as 1,2-difluoro-4-isocyanatobenzene. This compound contains an isocyanate group (-N=C=O) attached to a difluorophenyl ring. It is used as a building block in organic synthesis and has applications in the preparation of various chemical compounds .
Mecanismo De Acción
Target of Action
3,4-Difluorophenyl isocyanate is a highly reactive compound that forms diverse covalent bonds with other molecules
Mode of Action
The mode of action of this compound is contingent upon the specific reaction it engages in . As an isocyanate, it can react with compounds containing active hydrogen atoms to form urethane or urea linkages. This reactivity allows it to participate in a wide range of chemical reactions, leading to various changes in the target molecules.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, exposure to moisture can lead to the hydrolysis of isocyanates . Moreover, the compound should be handled under a hood to avoid the generation of vapors/aerosols .
Análisis Bioquímico
Biochemical Properties
3,4-Difluorophenyl isocyanate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It acts as a Lewis acid, facilitating the formation of covalent bonds between reactants . This compound is known to interact with enzymes involved in the synthesis of complex organic molecules, such as piperazine derivatives . The nature of these interactions often involves the formation of stable intermediates that can further react to form the desired products.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to cause respiratory tract irritation and skin irritation, indicating its potential to disrupt normal cellular functions . Additionally, its reactivity with cellular proteins can lead to alterations in cell signaling pathways, potentially affecting gene expression and metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It forms covalent bonds with biomolecules, which can result in enzyme inhibition or activation . This compound’s high reactivity allows it to interact with nucleophilic sites on proteins and enzymes, leading to changes in their structure and function. These interactions can also result in changes in gene expression, as the compound may affect transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is known to be moisture-sensitive and heat-sensitive, which can affect its stability and degradation . Over time, it may degrade into less reactive products, reducing its effectiveness in biochemical reactions. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent respiratory and skin irritation, indicating potential long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may act as a catalyst or reagent without causing significant adverse effects . At high doses, it can cause toxic effects, including respiratory and skin irritation . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . This compound can affect metabolic flux and metabolite levels by forming stable intermediates that participate in further biochemical reactions. Its interactions with enzymes involved in organic synthesis highlight its role in complex metabolic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The compound’s volatility and reactivity also influence its distribution, as it can readily diffuse across cell membranes and interact with intracellular targets.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations can affect the compound’s activity and function, as it interacts with specific biomolecules within these compartments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,4-Difluorophenyl isocyanate can be synthesized through the reaction of 3,4-difluoroaniline with phosgene. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle phosgene safely and to ensure efficient mixing and temperature control. The product is then purified through distillation or recrystallization to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Difluorophenyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding carbamic acids.
Rearrangement Reactions: The compound can undergo rearrangement reactions, such as the Curtius rearrangement, where an acyl azide is converted to an isocyanate.
Common Reagents and Conditions:
Amines: React with this compound to form ureas under mild conditions.
Alcohols: React to form carbamates, often requiring a catalyst or elevated temperatures.
Water: Reacts to form carbamic acid, which can further decompose to release carbon dioxide and an amine.
Major Products:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Carbamic Acids: Formed from the reaction with water.
Aplicaciones Científicas De Investigación
Chemistry: 3,4-Difluorophenyl isocyanate is used as a building block in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, it is used to synthesize biologically active molecules, including enzyme inhibitors and receptor antagonists. Its derivatives have been studied for their potential therapeutic applications .
Industry: The compound is used in the production of specialty polymers and materials. It is also employed in the synthesis of advanced intermediates for various industrial applications .
Comparación Con Compuestos Similares
- 3,5-Difluorophenyl isocyanate
- 3,4-Dichlorophenyl isocyanate
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
Comparison: 3,4-Difluorophenyl isocyanate is unique due to the presence of two fluorine atoms on the phenyl ring, which can influence its reactivity and the properties of its derivatives. Compared to other isocyanates, such as 3,5-difluorophenyl isocyanate and 3,4-dichlorophenyl isocyanate, the difluoro substitution pattern can lead to differences in electronic effects and steric hindrance, affecting the compound’s reactivity and the stability of the products formed .
Propiedades
IUPAC Name |
1,2-difluoro-4-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NO/c8-6-2-1-5(10-4-11)3-7(6)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWJVFMNWMLZEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370455 | |
| Record name | 3,4-Difluorophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42601-04-7 | |
| Record name | 3,4-Difluorophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Difluorophenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














